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molecular formula C10H8N2S B8294953 6-Isothiocyanato-7-methylindole

6-Isothiocyanato-7-methylindole

Cat. No. B8294953
M. Wt: 188.25 g/mol
InChI Key: KMLZDQJIQDYDIJ-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

To a solution of 6-amino-7-methylindole (1.0 g, 6.84 mmol) in methylene chloride (50 mL) is added di-2-pyridyl thionocarbonate (1.59 g, 6.84 mmol). The resulting solution is stirred at room temperature for two hours followed by removal of the methylene chloride by rotary evaporation. The crude material is purified via silica gel column chromatography using 10% ethyl acetate/hexane as the eluting solvent. The product containing fractions are combined and the solvents removed by rotary evaporation to yield 0.90 g of 6-isothiocyanato-7-methylindole as a white solid (70% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([CH3:11])=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.C1C=C(O[C:19](OC2N=CC=CC=2)=[S:20])N=CC=1>C(Cl)Cl>[N:1]([C:2]1[C:10]([CH3:11])=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1)=[C:19]=[S:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C2C=CNC2=C1C
Name
Quantity
1.59 g
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of the methylene chloride by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude material is purified via silica gel column chromatography
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(=C=S)C1=CC=C2C=CNC2=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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